

# Application Note: Analysis of Pyraziflumid Residues in Crops using HPLC-MS/MS

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## Compound of Interest

Compound Name: *Pyraziflumid*

Cat. No.: *B610351*

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## Introduction

**Pyraziflumid** is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used to control a variety of fungal diseases in crops such as fruits, vegetables, and cereals.[1] As with any agricultural pesticide, monitoring for its residues in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. This application note provides a detailed protocol for the determination of **Pyraziflumid** residues in various crop matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This method is sensitive, selective, and suitable for high-throughput laboratory analysis.

For regulatory purposes, the residue definition for **Pyraziflumid** in plant commodities for both compliance with Maximum Residue Limits (MRLs) and dietary risk assessment is **Pyraziflumid** itself.

## Experimental Protocols

### Sample Preparation (Modified QuEChERS Method)

This protocol is a modification of the widely used QuEChERS method, optimized for the extraction of **Pyraziflumid** from various crop matrices.

#### 1.1. Sample Homogenization:

- Obtain a representative laboratory sample of the crop.
- Chop or grind the sample to achieve a homogeneous paste. For low-moisture commodities like cereals, milling to a fine powder is recommended.
- Store the homogenized sample in a sealed container at -20°C until analysis to prevent degradation.

#### 1.2. Extraction:

- Weigh 10 g ( $\pm 0.1$  g) of the homogenized sample into a 50 mL polypropylene centrifuge tube. For dry commodities like wheat, use 5 g of sample and add 10 mL of reagent water, allowing it to hydrate for 30 minutes before proceeding.
- Add 10 mL of acetonitrile containing 1% (v/v) formic acid to the centrifuge tube.
- Add the appropriate internal standard solution, if used.
- Cap the tube and shake vigorously for 1 minute by hand or using a mechanical shaker to ensure thorough mixing.
- Add the QuEChERS extraction salts (4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at  $\geq 4000$  rpm for 5 minutes.

#### 1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg anhydrous magnesium sulfate, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at  $\geq 4000$  rpm for 5 minutes.

- Take a 1 mL aliquot of the final extract and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

## HPLC-MS/MS Analysis

### 2.1. HPLC Conditions:

Parameter	Value
Column	C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B	Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient	Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C

### 2.2. MS/MS Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr

### 2.3. MRM Transitions for **Pyraziflumid**:

The following MRM transitions and collision energies should be optimized on the specific instrument being used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Collision Energy (eV)
Pyraziflumid (Quantifier)	380.1	175.1	0.05	25
Pyraziflumid (Qualifier)	380.1	205.1	0.05	20

## Data Presentation

The following tables summarize the quantitative data from a method validation study for the analysis of **Pyraziflumid** in various crop matrices.[\[1\]](#)

Table 1: Method Validation Parameters for **Pyraziflumid** in Various Crop Matrices

Matrix	Linearity (R <sup>2</sup> )	LOD (µg/kg)	LOQ (µg/kg)
Cereals (Wheat)	>0.99	0.5	10
Fruits (Apple)	>0.99	0.2	10
Fruits (Grape)	>0.99	0.1	10
Vegetables (Tomato)	>0.99	0.2	10
Vegetables (Cucumber)	>0.99	0.1	10

Table 2: Recovery and Precision of **Pyraziflumid** in Spiked Crop Samples

Matrix	Spiking Level (µg/kg)	Mean Recovery (%) (n=5)	Relative Standard Deviation (RSD, %)
Cereals (Wheat)	10	95.2	5.8
100	98.7	4.1	
500	101.3	3.5	
Fruits (Apple)	10	92.4	6.2
100	96.8	4.5	
500	99.5	3.9	
Fruits (Grape)	10	89.7	7.1
100	94.2	5.3	
500	97.8	4.2	
Vegetables (Tomato)	10	93.1	5.9
100	97.5	4.8	
500	100.2	3.7	
Vegetables (Cucumber)	10	90.5	6.8
100	95.6	5.1	
500	98.9	4.0	

## Experimental Workflow Diagram



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## References

- 1. researchgate.net [researchgate.net]
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